molecular formula C18H16N2O3S B13718062 (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13718062
M. Wt: 340.4 g/mol
InChI Key: AZMYCXMBCKBHCF-RVDMUPIBSA-N
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Description

(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable thiourea derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazolone ring to its corresponding dihydro form.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazolone core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers often study such compounds to understand their interactions with biological targets and their potential therapeutic applications.

Medicine

In medicine, derivatives of imidazolones are explored for their potential as drug candidates. They may act on specific molecular targets, such as enzymes or receptors, to exert therapeutic effects.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
  • (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
  • (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings and the imidazolone core. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H16N2O3S/c1-22-14-8-9-16(23-2)12(10-14)11-15-17(21)20(18(24)19-15)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)/b15-11+

InChI Key

AZMYCXMBCKBHCF-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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